N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6O4/c11-6-2-1-5(16(18)19)3-7(6)15-10-8(17(20)21)9(12)13-4-14-10/h1-4H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLQKMSMUJDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a fluorinated aromatic compound, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a transition metal catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and fluoro groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine with other 5-nitropyrimidine-4,6-diamine derivatives and related heterocyclic compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.
Substituent Effects on Physicochemical Properties
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) :
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) :
- N4-(3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine (4d): Core Structure: Quinazoline instead of pyrimidine. Yield: 99%, Melting Point: 244–246°C.
Electronic and Reactivity Comparisons
Parent Compound (5-nitropyrimidine-4,6-diamine) :
This compound :
- The 2-fluoro-5-nitrophenyl group introduces steric hindrance and additional electron-withdrawing effects, which may modulate solubility and reactivity compared to simpler aryl or alkyl derivatives.
Comparative Data Table
Biological Activity
N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine, with the CAS number 326008-14-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C10H8FN5O2
- Molecular Weight : 249.2 g/mol
- Density : 1.555 g/cm³ (predicted)
- Boiling Point : 419.4 °C (predicted)
- pKa : 2.08 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrimidine have been investigated for their ability to inhibit various cancer cell lines. In a study on pyrrolo[2,3-d]pyrimidine derivatives, compounds demonstrated IC50 values ranging from 29 to 59 µM against different cancer cell lines, indicating potential efficacy in cancer treatment .
The biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, similar compounds have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors .
Inhibition Studies
Inhibition studies suggest that this compound could target key enzymes involved in cellular proliferation and survival. For example, the inhibition of kinases such as EGFR and VEGFR has been associated with significant reductions in tumor cell viability .
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a detailed study investigating the cytotoxic effects of various nitropyrimidine derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited notable cytotoxicity against HepG2 liver cancer cells with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study highlighted the oral bioavailability of related compounds, suggesting that modifications in structure could enhance absorption and efficacy in vivo. Such studies are essential for understanding how this compound could be optimized for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N4-(2-fluoro-5-nitrophenyl)-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, symmetric 5-nitropyrimidine-4,6-diamine derivatives are often prepared by reacting 4,6-dichloro-5-nitropyrimidine with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or THF) . Key factors include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade nitro groups.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in arylations .
- Solvent Choice : Polar solvents stabilize intermediates but may compete in side reactions.
- Typical yields range from 70–93% for similar derivatives, with purity confirmed by HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming substitution patterns. For example, the aromatic proton of the pyrimidine core appears as a singlet near δ 8.1–8.3 ppm, while fluorine substituents exhibit splitting patterns in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈F₂N₆O₄: 344.07) and detects isotopic peaks for chlorine/fluorine .
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds between amine groups and nitro oxygen atoms, which stabilize the planar pyrimidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., nitro group reduction or undesired cyclization)?
- Methodological Answer :
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent nitro group reduction by ambient oxygen .
- Additives : Catalytic amounts of CuI or K₂CO₃ suppress dehalogenation side reactions in palladium-mediated couplings .
- Stepwise Synthesis : Introduce the 2-fluoro-5-nitrophenyl group after pyrimidine ring formation to avoid premature electron-withdrawing effects destabilizing intermediates .
- Monitoring : Real-time FTIR tracks nitro group integrity (ν~NO₂~ at 1520–1560 cm⁻¹) .
Q. What contradictions exist in reported spectral data for similar derivatives, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in melting points (e.g., 137–139°C vs. 84–86°C for N4,N6-dialkyl derivatives) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. chloroform) yield different crystal habits .
- Purity : HPLC with UV detection at 254 nm identifies co-eluting impurities that skew thermal data .
- Dynamic NMR : Variable-temperature -NMR resolves rotational barriers in hindered aryl groups, explaining split signals in some studies .
Q. How does the electronic nature of the 2-fluoro-5-nitrophenyl substituent influence the compound’s reactivity in further functionalization (e.g., Suzuki couplings)?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro and fluorine groups deactivate the aryl ring, necessitating stronger bases (e.g., Cs₂CO₃) and higher temperatures (100–120°C) for cross-couplings .
- Ortho Effect : Fluorine’s steric hindrance at the ortho position directs electrophilic substitutions to the para position relative to the nitro group .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, validated by Hammett σ constants .
Q. What safety protocols are critical when handling this compound, given its nitro and aromatic amine functionalities?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
